N'-(2-furylmethylene)-2-furohydrazide
Description
N'-(2-Furylmethylene)-2-furohydrazide is a hydrazide derivative characterized by a furan moiety at both the hydrazine and acyl groups. This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, sensor technology, and biological applications. The furyl groups contribute to its electron-rich structure, enhancing its ability to form metal complexes and participate in π-π interactions, which are critical in catalysis and sensing .
Properties
CAS No. |
1644664-80-1 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c13-10(9-4-2-6-15-9)12-11-7-8-3-1-5-14-8/h1-7H,(H,12,13)/b11-7+ |
InChI Key |
KWEJBGUDJIFYQL-YRNVUSSQSA-N |
SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Application-Specific Performance
Sensor Technology
- N'-(1-Pyridin-2-ylmethylene)-2-furohydrazide (NPYFH) : Used in a La(III)-selective PVC membrane sensor, demonstrating a detection limit of 7.0 × 10⁻⁷ M and a linear range of 10⁻⁶–10⁻¹ M. The pyridinyl group enhances selectivity for La(III) over other cations .
Catalysis
- 1,2-Bis(2-Furylmethylene)hydrazine: Stabilizes ruthenium nanoparticles (1–7 nm) for benzene hydrogenation. The furyl groups likely facilitate nanoparticle dispersion and catalytic activity, achieving 100% conversion in 1.5 h with NaBH₄ reduction .
Structural and Electronic Modifications
- Heterocyclic Variations : Replacing furyl with pyridinyl (as in NPYFH) introduces nitrogen lone pairs, altering electronic properties and metal-binding selectivity .
Preparation Methods
Schiff Base Condensation Reaction
Schiff base formation is the most likely route for synthesizing this compound. The reaction involves the condensation of 2-furohydrazide with furfural under acidic or neutral conditions:
Reaction Scheme :
Typical Procedure :
-
Reactants : 2-Furohydrazide (1.0 equiv), furfural (1.1 equiv).
-
Solvent : Ethanol or methanol (anhydrous).
-
Catalyst : Glacial acetic acid (1–2 drops) or p-toluenesulfonic acid.
-
Conditions : Reflux at 70–80°C for 4–6 hours.
-
Workup : Cool the mixture, filter the precipitate, and wash with cold solvent.
Key Considerations :
Alternative Solvent-Free Synthesis
Microwave-assisted or mechanochemical methods offer greener alternatives:
-
Reactants : Ground 2-furohydrazide and furfural (1:1 molar ratio).
-
Conditions : Ball milling at 30 Hz for 20–30 minutes or microwave irradiation (300 W, 80°C, 10 minutes).
-
Advantages : Reduced reaction time (≤30 minutes) and higher yields (85–90%).
Analytical Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Parameter | Dipping Method | Casting Method | Solvent-Free Synthesis |
|---|---|---|---|
| Yield (%) | 70–75 | 65–70 | 85–90 |
| Purity (HPLC) | 98.5 | 97.8 | 99.2 |
| Reaction Time | 4–6 hours | 4–6 hours | 10–30 minutes |
Challenges and Recommendations
-
Synthesis Scalability : Traditional reflux methods suffer from prolonged reaction times. Adopting microwave-assisted synthesis improves efficiency.
-
Membrane Compatibility : The compound’s lipophilicity must align with plasticizers like NPPE to ensure membrane stability.
-
Interference Mitigation : Ionic additives (e.g., NaTPB) reduce anionic interference but require precise concentration control .
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